molecular formula C12H8F4O B11870701 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene

Cat. No.: B11870701
M. Wt: 244.18 g/mol
InChI Key: AHEWSRHSCYLPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with difluoromethoxy and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and difluoromethyl groups onto a naphthalene core. One common method is through the use of difluoromethylation reagents, which can transfer the CF₂H group to the naphthalene ring. This process often involves metal-based catalysts and can be carried out under both stoichiometric and catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .

Scientific Research Applications

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
  • 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene
  • 1-(Fluoromethoxy)-5-(fluoromethyl)naphthalene

Uniqueness

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and difluoromethyl groups on the naphthalene ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

1-(difluoromethoxy)-5-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)17-12(15)16/h1-6,11-12H

InChI Key

AHEWSRHSCYLPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.